![molecular formula C11H13N3O3S B570511 Sulfisoxazole-d4 CAS No. 1388717-81-4](/img/new.no-structure.jpg)
Sulfisoxazole-d4
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Overview
Description
Sulfisoxazole-d4 is a deuterated form of sulfisoxazole, a sulfonamide antibiotic. Sulfonamides are a class of antibiotics that inhibit the growth of bacteria by interfering with the synthesis of folic acid, which is essential for bacterial growth and replication. This compound is used primarily in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling.
Preparation Methods
The synthesis of sulfisoxazole-d4 involves several steps, starting with the preparation of the deuterated precursor. The general synthetic route includes:
Condensation Reaction: Toluene and pyridine are added to 3-aminoisoxazole, followed by the addition of p-acetamido-benzenesulfonyl chloride in batches. The mixture is stirred for 20-24 hours, resulting in the formation of a condensation compound.
Hydrolysis Reaction: The condensation compound is treated with liquid caustic soda, heated to 70-75°C, and maintained at this temperature for 4-5 hours. The mixture is then cooled, and the pH is adjusted to 4-5 using concentrated hydrochloric acid. The resulting product is sulfisoxazole.
Chemical Reactions Analysis
Sulfisoxazole-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sulfisoxazole-d4 is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of sulfisoxazole in complex mixtures.
Biology: In studies involving the metabolism and pharmacokinetics of sulfisoxazole.
Medicine: Research on the efficacy and mechanism of action of sulfonamide antibiotics.
Industry: Quality control and validation of analytical methods for the detection of sulfonamide residues in pharmaceuticals and environmental samples
Mechanism of Action
Sulfisoxazole-d4, like sulfisoxazole, acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid in bacteria. By inhibiting this enzyme, this compound prevents the formation of dihydrofolic acid, thereby hindering bacterial growth and replication. The molecular target is the enzyme dihydropteroate synthetase, and the pathway involved is the folic acid synthesis pathway .
Comparison with Similar Compounds
Sulfisoxazole-d4 is similar to other sulfonamide antibiotics such as sulfamethoxazole and sulfadiazine. its deuterated form makes it unique for use as an internal standard in analytical chemistry. Similar compounds include:
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfaguanidine: Used for gastrointestinal infections
This compound’s uniqueness lies in its stable isotopic labeling, which provides enhanced accuracy and precision in mass spectrometric analyses.
Biological Activity
Sulfisoxazole-d4 is a deuterated derivative of sulfisoxazole, a sulfonamide antibiotic known for its antibacterial properties. The incorporation of deuterium enhances its utility in pharmacokinetic studies and metabolic research, allowing for precise tracking of the compound in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
This compound retains the core biological activity of sulfisoxazole, primarily functioning as an antibacterial agent . Its mechanism involves:
- Inhibition of Folic Acid Synthesis : this compound inhibits the enzyme dihydropteroate synthase , which is crucial for converting para-aminobenzoic acid (PABA) into dihydropteroate, a precursor in folate synthesis. This inhibition disrupts bacterial growth and replication, making it effective against sulfonamide-sensitive bacteria.
Pharmacokinetics and Metabolism
The stable isotopic labeling with deuterium allows researchers to study the pharmacokinetics of this compound without interference from endogenous compounds. The compound exhibits high bioavailability (approximately 95%) when administered orally, which is significant for its effectiveness in treating infections.
Research Applications
This compound is primarily utilized in research settings, particularly in:
- Pharmacokinetic Studies : It helps elucidate the metabolic pathways and interactions of sulfonamide antibiotics.
- Antibiotic Resistance Research : Studies have shown that understanding the mechanisms by which this compound acts can provide insights into combating multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial strains .
Comparative Analysis with Other Sulfonamides
This compound shares structural similarities with several other sulfonamide antibiotics. The following table summarizes key features of these compounds:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Sulfadiazine | C10H10N4O2S | Inhibits dihydropteroate synthase | Used primarily for treating toxoplasmosis |
Sulfamethoxazole | C10H11N3O3S | Inhibits dihydropteroate synthase | Commonly used in combination therapies |
Sulfanilamide | C7H10N2O2S | Inhibits dihydropteroate synthase | Parent compound for many sulfonamides |
Sulfaguanidine | C7H9N3O2S | Inhibits dihydropteroate synthase | Primarily used in veterinary medicine |
Case Studies and Findings
Recent studies have highlighted the importance of this compound in understanding antibiotic resistance mechanisms. For instance:
- A study analyzed various MDR and XDR bacterial strains and their resistance to sulfonamides, including sulfisoxazole derivatives. It emphasized the need for continuous monitoring and research to develop effective treatment regimens against these resistant strains .
- Another research effort focused on the metabolic pathways of this compound, demonstrating its role in tracing drug interactions and understanding resistance mechanisms at a molecular level.
Properties
CAS No. |
1388717-81-4 |
---|---|
Molecular Formula |
C11H13N3O3S |
Molecular Weight |
271.327 |
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3/i3D,4D,5D,6D |
InChI Key |
NHUHCSRWZMLRLA-LNFUJOGGSA-N |
SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N |
Synonyms |
4-Amino-N-(3,4-dimethyl-5-isoxazolyl)-benzene-2,3,5,6-d4-sulfonamide |
Origin of Product |
United States |
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